tert-Butyl (R)-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound with a unique structure that includes both a spiro center and a tert-butyl ester group.
Vorbereitungsmethoden
The synthesis of tert-Butyl ®-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of a spirocyclic ketone with tert-butyl chloroformate. One reported method involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal in toluene under reflux conditions . The reaction yields a mixture of isomeric condensation products, which can be separated and purified through column chromatography .
Analyse Chemischer Reaktionen
tert-Butyl ®-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Condensation Reactions: Reacts with N,N-dimethylformamide dimethyl acetal to form isomeric condensation products.
Hydrazine Hydrate Reaction: Treatment with hydrazine hydrate in boiling ethanol leads to the formation of fused spirocyclic pyrazoles.
Acylation: The resulting pyrazoles can be acylated at the NH nitrogen atom to form N-acetyl derivatives.
Common reagents used in these reactions include N,N-dimethylformamide dimethyl acetal, hydrazine hydrate, and acylating agents. The major products formed from these reactions are spirocyclic pyrazoles and their N-acetyl derivatives .
Wissenschaftliche Forschungsanwendungen
tert-Butyl ®-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly those with potential biological activity.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique structural features.
Material Science:
Wirkmechanismus
The mechanism of action of tert-Butyl ®-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl ®-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Similar structure but lacks the methyl group at the spiro center.
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: Contains an additional nitrogen atom in the spiro ring.
Eigenschaften
Molekularformel |
C15H25NO3 |
---|---|
Molekulargewicht |
267.36 g/mol |
IUPAC-Name |
tert-butyl (2R)-2-methyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-11-9-12(17)15(10-11)5-7-16(8-6-15)13(18)19-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m0/s1 |
InChI-Schlüssel |
AKSSZTUWCGEVIN-NSHDSACASA-N |
Isomerische SMILES |
C[C@H]1CC(=O)C2(C1)CCN(CC2)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC1CC(=O)C2(C1)CCN(CC2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.